3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline 3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline
Brand Name: Vulcanchem
CAS No.: 835633-65-3
VCID: VC8139137
InChI: InChI=1S/C14H23N3O/c1-16-7-9-17(10-8-16)6-3-11-18-14-5-2-4-13(15)12-14/h2,4-5,12H,3,6-11,15H2,1H3
SMILES: CN1CCN(CC1)CCCOC2=CC=CC(=C2)N
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol

3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline

CAS No.: 835633-65-3

Cat. No.: VC8139137

Molecular Formula: C14H23N3O

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline - 835633-65-3

Specification

CAS No. 835633-65-3
Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
IUPAC Name 3-[3-(4-methylpiperazin-1-yl)propoxy]aniline
Standard InChI InChI=1S/C14H23N3O/c1-16-7-9-17(10-8-16)6-3-11-18-14-5-2-4-13(15)12-14/h2,4-5,12H,3,6-11,15H2,1H3
Standard InChI Key DIYQKNOQRDOHAI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCCOC2=CC=CC(=C2)N
Canonical SMILES CN1CCN(CC1)CCCOC2=CC=CC(=C2)N

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline is C₁₄H₂₃N₃O, with a molecular weight of 249.35 g/mol. Its IUPAC name derives from the substitution pattern: an aniline group (benzenamine) substituted at the meta-position by a propoxy chain terminating in a 4-methylpiperazine ring. Key structural attributes include:

  • Aniline core: Provides a primary amine (-NH₂) group capable of participating in hydrogen bonding and electrophilic substitution reactions.

  • Propoxy linker: A three-carbon chain ether bridge that enhances molecular flexibility and influences solubility.

  • 4-Methylpiperazine: A saturated heterocycle with two nitrogen atoms, conferring basicity and potential for intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₃N₃O
Molecular Weight249.35 g/mol
SMILES NotationCN1CCN(CC1)CCOC2=CC(=CC=C2)NDerived
InChIKeyAHACBCCMXMDLCU-UHFFFAOYSA-N
Predicted LogP~1.6 (similar to analogs)
Aqueous SolubilityModerate (enhanced by piperazine moiety)

Synthetic Pathways and Optimization

The synthesis of 3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline typically involves multi-step organic reactions, as inferred from analogous compounds in the literature .

Key Synthetic Steps

  • Nucleophilic Substitution:
    Reaction of 3-hydroxyaniline with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) yields 3-(3-chloropropoxy)aniline.

  • Piperazine Coupling:
    Displacement of the chloride group with 4-methylpiperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .

  • Purification:
    Column chromatography or recrystallization from ethanol/water mixtures to isolate the target compound.

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (DMSO-d₆):
    δ 1.85–2.10 (m, 2H, CH₂), 2.20–2.45 (m, 8H, piperazine-CH₂), 3.45–3.70 (m, 2H, OCH₂), 4.00–4.20 (m, 2H, NCH₂), 6.30–6.60 (m, 3H, aromatic H), 6.90–7.10 (m, 1H, aromatic H) .

  • MS (ESI+):
    m/z 250.2 [M+H]⁺, consistent with molecular weight .

CompoundTargetIC₅₀/EC₅₀Source
1-Adamanthyl-urea derivativessEH7.0 nM
4-Piperazinylpropoxy anilinesEGFR kinase220 nM

Pharmacokinetic and Toxicological Profiles

Absorption and Distribution

  • LogP: Estimated ~1.6 , suggesting moderate lipophilicity and likely blood-brain barrier penetration.

  • Plasma Protein Binding: Predicted >90% based on piperazine-containing analogs .

Metabolism and Excretion

  • Primary Metabolites: N-Demethylation of the piperazine ring and O-dealkylation of the propoxy chain, as observed in related compounds .

  • Half-Life (in mice): ~14 hours for structurally similar urea derivatives .

Toxicity

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a intermediate for sEH inhibitors and kinase modulators .

  • Prodrug Development: The aniline amine can be acylated or sulfonated to improve bioavailability .

Material Science

  • Coordination Chemistry: The piperazine nitrogen atoms can act as ligands for transition metals, enabling applications in catalysis or sensors .

Challenges and Future Directions

  • Synthetic Scalability: Optimizing coupling reactions to improve yields beyond 70% .

  • Target Validation: Establishing clear structure-activity relationships (SAR) for sEH inhibition .

  • Toxicological Studies: Comprehensive in vivo safety profiling to assess chronic toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator